molecular formula C10H11BrO B022102 2-(Bromomethyl)-2,3-dihydro-5-methylbenzofuran CAS No. 19997-48-9

2-(Bromomethyl)-2,3-dihydro-5-methylbenzofuran

Cat. No. B022102
CAS RN: 19997-48-9
M. Wt: 227.1 g/mol
InChI Key: KUDMJKVKBRFFND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Bromomethyl)-2,3-dihydro-5-methylbenzofuran is a chemical compound with the molecular formula C10H11BrO. It is a versatile building block in organic synthesis and is widely used in the pharmaceutical industry.

Mechanism Of Action

The mechanism of action of 2-(Bromomethyl)-2,3-dihydro-5-methylbenzofuran is not well understood. However, it is believed to act as an alkylating agent, which reacts with the nucleophilic centers of the target molecules, such as DNA, RNA, and proteins. This leads to the formation of covalent bonds between the compound and the target molecule, which can result in the inhibition of their biological activity.

Biochemical And Physiological Effects

The biochemical and physiological effects of 2-(Bromomethyl)-2,3-dihydro-5-methylbenzofuran are not well documented. However, studies have shown that it exhibits potent antiviral, anticancer, and anti-inflammatory activities. It has also been shown to inhibit the growth of various bacteria and fungi.

Advantages And Limitations For Lab Experiments

One of the main advantages of 2-(Bromomethyl)-2,3-dihydro-5-methylbenzofuran is its high reactivity and selectivity, which makes it an ideal building block for the synthesis of complex organic molecules. It is also readily available and relatively inexpensive. However, its toxicity and potential mutagenic and carcinogenic properties limit its use in biological studies. Therefore, proper safety measures should be taken when handling this compound.

Future Directions

There are many future directions for the research and development of 2-(Bromomethyl)-2,3-dihydro-5-methylbenzofuran. One of the most promising areas is the synthesis of new biologically active compounds using this compound as a building block. Another area of interest is the development of new synthetic methods for the preparation of this compound, which can improve its yield, purity, and safety. Furthermore, the investigation of the mechanism of action and the biochemical and physiological effects of this compound can lead to the discovery of new therapeutic targets and the development of new drugs.

Synthesis Methods

The synthesis of 2-(Bromomethyl)-2,3-dihydro-5-methylbenzofuran can be achieved through several methods. One of the most common methods is the bromomethylation of 2,3-dihydro-5-methylbenzofuran using N-bromosuccinimide (NBS) and benzoyl peroxide (BPO) as the brominating agent and initiator, respectively. The reaction takes place in the presence of a solvent, such as dichloromethane, and under reflux conditions. The yield of this method is generally high, and the purity of the product can be easily achieved through simple purification techniques.

Scientific Research Applications

2-(Bromomethyl)-2,3-dihydro-5-methylbenzofuran has been extensively used in scientific research, particularly in the field of organic synthesis and medicinal chemistry. It is used as a key intermediate in the synthesis of various biologically active compounds, such as antiviral, anticancer, and anti-inflammatory agents. It is also used in the preparation of chiral ligands, which are widely used in asymmetric synthesis.

properties

CAS RN

19997-48-9

Product Name

2-(Bromomethyl)-2,3-dihydro-5-methylbenzofuran

Molecular Formula

C10H11BrO

Molecular Weight

227.1 g/mol

IUPAC Name

2-(bromomethyl)-5-methyl-2,3-dihydro-1-benzofuran

InChI

InChI=1S/C10H11BrO/c1-7-2-3-10-8(4-7)5-9(6-11)12-10/h2-4,9H,5-6H2,1H3

InChI Key

KUDMJKVKBRFFND-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C=C1)OC(C2)CBr

Canonical SMILES

CC1=CC2=C(C=C1)OC(C2)CBr

Other CAS RN

19997-48-9

synonyms

2-(bromomethyl)-2,3-dihydro-5-methylbenzofuran

Origin of Product

United States

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